3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide
Overview
Description
3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide is a chemical compound with potential applications in scientific research. This compound is a member of the acrylamide family and is known for its ability to interact with biological systems. In
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide is not fully understood. However, it is believed to interact with biological systems through the formation of covalent bonds with amino acid residues in proteins. This interaction can lead to changes in the conformation of the protein, which can affect its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it is believed to have the potential to modulate the activity of enzymes and receptors, which can affect various physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide in lab experiments is its ability to interact with biological systems in a specific manner. This can allow researchers to study the effects of small molecules on specific enzymes or receptors. However, a limitation of using this compound is its potential toxicity, which can affect the viability of cells or organisms used in experiments.
Future Directions
There are several future directions for research involving 3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide. One direction is to investigate its potential as a tool for studying the mechanisms of action of various drugs. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its ability to interact with biological systems in a specific manner makes it a valuable tool for studying the effects of small molecules on specific enzymes or receptors. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments.
Scientific Research Applications
3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide has potential applications in scientific research, particularly in the field of biochemistry. This compound can be used to study the interaction between small molecules and biological systems, such as enzymes and receptors. It can also be used to investigate the mechanisms of action of various drugs and their effects on biological systems.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-6-5-7-16(12-15)13-24-14-21-20(23-24)22-19(25)11-10-17-8-3-4-9-18(17)26-2/h3-12,14H,13H2,1-2H3,(H,22,23,25)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJRSKFKPCGSAX-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)C=CC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)/C=C/C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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